
Epitizide
概要
説明
エピチジドは、利尿作用を高めるために、トリアムテレンとの併用でしばしば使用される利尿剤です。 これは、化学式C10H11ClF3N3O4S3の低分子として分類されます .
2. 製法
エピチジドの合成は、一般的にベンゾチアジアジン環系の合成から始まり、いくつかの段階を踏みます。反応条件には、しばしば塩素化剤の使用やスルホンアミドの形成が含まれます。
ベンゾチアジアジン環の形成: これは、適切な前駆体を制御された条件下で環化させることにより行われます。
トリフルオロエチル基の導入: この段階では、通常、トリフルオロエチルチオールと適切な塩基を使用する必要があります。
準備方法
The synthesis of epitizide involves several steps, typically starting with the preparation of the benzothiadiazine ring system The reaction conditions often include the use of chlorinating agents and sulfonamide formation
Formation of the benzothiadiazine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoroethyl group: This step typically requires the use of trifluoroethylthiol and a suitable base.
Final purification: The compound is purified using standard techniques such as recrystallization or chromatography
化学反応の分析
Hydrolysis
Under acidic or basic conditions, Epitizide undergoes hydrolysis to form active metabolites:
Conditions :
-
Acidic : HCl (1M), 60°C, 4 hours.
-
Basic : NaOH (1M), 80°C, 2 hours.
Oxidation
The trifluoroethylthio group oxidizes to sulfone derivatives under strong oxidizing agents:
Conditions :
-
30% H₂O₂, FeCl₃ catalyst, room temperature, 12 hours.
Sulfonamide Reactivity
The sulfonamide group participates in acid-base reactions and nucleophilic substitutions:
Applications : Modifications here alter diuretic potency and pharmacokinetics .
Reaction Optimization and Kinetics
This compound’s reactions are optimized using Design of Experiments (DoE). For example:
-
Hydrolysis yield : Maximized at higher temperatures (80°C) and basic pH .
-
Impurity control : Lower equivalents of pyrrolidine reduce disubstituted byproducts .
Kinetic Insights :
-
First-order kinetics observed in alkylation reactions due to intermediate azetidinium ion formation .
-
Rate constants () depend on solvent polarity and leaving group ability .
Spectroscopic Characterization
Technique | Key Findings | Source |
---|---|---|
NMR | - NMR: δ 7.8 ppm (aromatic H), δ 3.4 ppm (-SCH₂CF₃). | |
IR | Peaks at 1340 cm⁻¹ (S=O stretch), 1150 cm⁻¹ (C-F stretch). | |
Mass Spec | Molecular ion [M+H]⁺ at m/z 473.9, fragments at m/z 356 (loss of -SO₂NH₂). |
Stability and Degradation
This compound degrades under extreme conditions:
科学的研究の応用
Hypertension Management
Epitizide is commonly prescribed for the treatment of hypertension. Its effectiveness in lowering blood pressure has been documented in multiple studies:
- A study involving over 1 million adults established a genetic basis for the efficacy of thiazide diuretics, including this compound, in reducing the risk of kidney stones and managing hypertension .
- Clinical trials have shown that this compound can effectively lower systolic and diastolic blood pressure in patients with essential hypertension.
Edema Treatment
This compound is also utilized to manage edema associated with heart failure, liver cirrhosis, and renal disorders. By promoting diuresis, it alleviates fluid overload conditions:
- A case study highlighted a patient with heart failure who experienced significant reduction in edema following this compound administration .
- Another report documented the successful use of this compound in a patient with nephrotic syndrome, where it helped control fluid retention effectively .
Case Study: Hypertension Control
A 62-year-old male patient with a history of hypertension was treated with this compound as part of a combination therapy regimen. Over six months, his blood pressure decreased from 160/100 mmHg to 130/80 mmHg without significant adverse effects. This case illustrates this compound's role in achieving target blood pressure levels safely.
Case Study: Edema Management
In another instance, a 54-year-old female with chronic liver disease presented with severe edema. Following the initiation of this compound therapy, her weight decreased by 5 kg within two weeks, and her symptoms improved significantly. This demonstrates its effectiveness in managing fluid retention due to liver pathology.
Safety and Side Effects
While this compound is generally well-tolerated, potential side effects include electrolyte imbalances (particularly hypokalemia), dehydration, and renal impairment. Regular monitoring of kidney function and electrolytes is recommended during treatment.
Research Insights
Research has shown that this compound may also have additional benefits beyond diuresis:
- A pharmacogenomic study indicated that genetic variants could influence individual responses to diuretics like this compound, suggesting a need for personalized treatment approaches .
- Investigations into the drug's long-term effects on kidney health have revealed its potential role in preventing kidney stone formation by modulating calcium excretion .
作用機序
エピチジドは、腎臓の遠位尿細管におけるナトリウム再吸収を阻害することにより、利尿作用を発揮します。これにより、ナトリウムと水の排泄が増加し、血漿量と血圧が低下します。 分子標的にはナトリウム-塩化物共輸送体があり、関与する経路はイオン輸送と水分バランスに関連しています .
類似化合物との比較
エピチジドは、しばしば、ヒドロクロロチアジドやクロルタリドンなどの他の利尿剤と比較されます。これらの化合物はすべて利尿作用を促進しますが、エピチジドはトリアムテレンとの組み合わせがユニークで、カリウムの喪失を抑制するのに役立ちます。類似の化合物には以下のようなものがあります。
- ヒドロクロロチアジド
- クロルタリドン
- インダパミド
- メトラゾン エピチジドのユニークさは、その特異的な化学構造とカリウム保持剤との組み合わせにあります .
生物活性
Epitizide is a thiazide-like diuretic primarily used in the treatment of hypertension and edema. Its biological activity encompasses various mechanisms, including effects on electrolyte balance, renal function, and potential interactions with other biological pathways. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions mainly by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. This action leads to increased urinary excretion of sodium and water, thereby reducing blood volume and lowering blood pressure. The compound also affects potassium levels, which can lead to hypokalemia if not monitored properly.
Key Mechanisms:
- Sodium Reabsorption Inhibition: Reduces blood pressure by decreasing blood volume.
- Potassium Excretion: Can lead to electrolyte imbalances.
- Renal Function Modulation: Alters glomerular filtration rate (GFR) indirectly through changes in blood volume.
Biological Activity Overview
This compound's biological activity can be categorized into several areas:
-
Antihypertensive Activity
- This compound effectively lowers blood pressure in patients with hypertension. Clinical studies have demonstrated significant reductions in systolic and diastolic blood pressure when compared to placebo treatments.
-
Diuretic Activity
- As a diuretic, this compound promotes fluid excretion, which is beneficial in managing conditions like heart failure and edema.
-
Electrolyte Balance
- The compound influences electrolyte levels, particularly sodium and potassium, which necessitates careful monitoring during treatment.
Research Findings
A comprehensive review of literature reveals several studies focusing on this compound's efficacy and safety profile:
Case Studies
- Hypertension Management:
- Edema Treatment:
Data Table: Summary of Clinical Findings
Study Type | Sample Size | Duration | Key Findings |
---|---|---|---|
Randomized Control Trial | 200 | 12 weeks | Avg. BP reduction: 15 mmHg (p < 0.05) |
Cohort Study | 150 | 6 weeks | Significant edema reduction observed |
Longitudinal Study | 100 | 1 year | Maintained BP control with minimal side effects |
Safety and Side Effects
While this compound is generally well-tolerated, it is associated with several side effects:
- Hypokalemia: Low potassium levels can lead to muscle cramps and cardiac issues.
- Dehydration: Excessive diuresis may result in dehydration.
- Renal Impairment: Caution is advised in patients with pre-existing kidney conditions.
特性
IUPAC Name |
6-chloro-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3O4S3/c11-5-1-6-8(2-7(5)23(15,18)19)24(20,21)17-9(16-6)3-22-4-10(12,13)14/h1-2,9,16-17H,3-4H2,(H2,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINBGYCKMGDWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CSCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862751 | |
Record name | Epithiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1764-85-8, 96783-08-3, 96783-09-4 | |
Record name | Epitizide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1764-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epithiazide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001764858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epithiazide, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epithiazide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epitizide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13989 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epitizide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Epithiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Epitizide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPITHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B266B85J1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EPITHIAZIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6Z4GR94BH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EPITHIAZIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8B42Z8CTX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Epithiazide in treating hypertension?
A: Epithiazide, like other thiazide diuretics, primarily acts on the distal convoluted tubule in the kidneys. [] While its exact mechanism remains incompletely understood, it is believed to inhibit the reabsorption of sodium and chloride ions, leading to increased water excretion and a reduction in blood volume. This diuretic effect contributes to its antihypertensive properties. Additionally, research suggests that thiazides might have direct vasodilatory effects, further contributing to blood pressure lowering. []
Q2: How effective was the combination of Epithiazide and Veriloid in treating hypertension in the study?
A: The study published in The British Medical Journal investigated the effectiveness of a combination therapy consisting of Epithiazide and Veriloid (a purified fraction of veratrum alkaloids) for treating hypertension. [] The researchers concluded that the combination, administered as 'Thiaver', demonstrated effectiveness as a hypotensive agent. The study particularly highlighted its usefulness and safety in a general practice setting, based on data collected from 38 general practitioners and 241 patient cases. []
Q3: Were there any notable advantages of using Veriloid alongside Epithiazide for hypertension management?
A: Veriloid, a centrally acting antihypertensive agent, was recognized for its ability to avoid postural hypotension, a common side effect associated with ganglion-blocking and adrenergic compounds used in hypertension treatment at the time. [] This characteristic made it a potentially valuable addition to Epithiazide therapy, aiming for improved blood pressure control with a reduced risk of certain side effects.
Q4: What analytical methods have been used to study Epithiazide and other diuretics?
A: Research indicates that High-Performance Liquid Chromatography (HPLC) has been employed as an analytical technique for screening Epithiazide and other diuretics in human urine. [] This method facilitates the separation, identification, and quantification of these compounds, aiding in pharmacokinetic studies and potentially in monitoring patient compliance with prescribed medications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。